(Hexadecanoylsulfanyl)acetic acid

Description

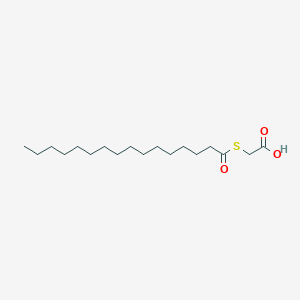

(Hexadecanoylsulfanyl)acetic acid (HSAA) is a sulfur-containing carboxylic acid derivative with the molecular formula C₁₈H₃₄O₃S (molecular weight: 330.53 g/mol). Its structure comprises a hexadecanoyl (C₁₅H₃₁CO-) group linked via a sulfanyl (-S-) bridge to an acetic acid moiety (-CH₂COOH). This compound combines the hydrophobic properties of a long alkyl chain with the reactivity of a carboxylic acid and a thioether group.

Properties

CAS No. |

80863-31-6 |

|---|---|

Molecular Formula |

C18H34O3S |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-hexadecanoylsulfanylacetic acid |

InChI |

InChI=1S/C18H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)22-16-17(19)20/h2-16H2,1H3,(H,19,20) |

InChI Key |

PPRXFMDKPLGRJD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(=O)O |

Synonyms |

palmitoyl thioglycolate palmitoyl thioglycollate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

HSAA is distinguished by its -COOH , -S- , and long alkyl chain . Below is a comparison with analogous compounds:

Key Observations :

- Acidity : HSAA’s carboxylic acid group has a pKa slightly lower than pure acetic acid (~4.5 vs. 4.76) due to the electron-donating effect of the thioether group. This contrasts with sulfinyl derivatives (e.g., 2-(furan-2-ylmethylsulfinyl)acetic acid), where the electron-withdrawing sulfoxide (-SO-) group lowers the pKa to ~3.8 .

- Solubility: HSAA’s long alkyl chain reduces water solubility compared to acetic acid but enhances compatibility with organic matrices, similar to N-hexadecanoylglycine .

Adsorption and Coordination Properties

HSAA’s -COOH and -S- groups enable dual functionality in metal ion adsorption. Comparative studies with acetic acid-modified biochar (ASBB) highlight the role of carboxyl groups in uranium (U(VI)) coordination. For example:

- ASBB achieves 97.8% U(VI) removal via monodentate coordination with -COO⁻ groups at pH 6.0 .

- HSAA : While direct data on uranium adsorption is unavailable, its -COOH group likely facilitates similar coordination, but the hydrophobic alkyl chain may limit aqueous-phase accessibility.

Adsorption Efficiency Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.